7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
7-methyl-6-nitro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 332082-30-1 . It has a molecular weight of 206.16 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 7-methyl-6-nitro-1H-indole-2,3-dione is 1S/C9H6N2O4/c1-4-6 (11 (14)15)3-2-5-7 (4)10-9 (13)8 (5)12/h2-3H,1H3, (H,10,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
7-methyl-6-nitro-1H-indole-2,3-dione is a powder that is stored at room temperature . It has a melting point of 148-151 degrees Celsius .Scientific Research Applications
Coordination Chemistry in Metal Complexes
7-Methyl-6-nitro-1H-indole-2,3-dione, a variant of indole dione, is involved in coordination chemistry. Its derivatives, such as 5-nitro-indol-2,3-dione and 7-nitro-1H-indol-2,3-dione, are used to synthesize Schiff bases. These bases then coordinate with palladium(II) and platinum(II) to form complexes. These complexes exhibit significant fungicidal and bactericidal properties and have been tested for biological activities against pathogenic fungi and bacteria (Sharma, Biyala, Swami, Fahmi, & Singh, 2009).
Antiviral Activity
Derivatives of 7-methyl-6-nitro-1H-indole-2,3-dione have been synthesized and evaluated for their antiviral activities. Specifically, compounds synthesized from 5-nitro-1H-indole-2,3-dione demonstrated weak activity against yellow fever and bovine viral diarrhea viruses (Terzioğlu, Karalı, Gürsoy, Pannecouque, Leysen, Paeshuyse, Neyts, & Clercq, 2005).
Corrosion Inhibition
New derivatives of 5-Nitro isatin, which is structurally related to 7-methyl-6-nitro-1H-indole-2,3-dione, have been synthesized and assessed for their efficiency as corrosion inhibitors. The derivatives showed promising results in protecting carbon steel against corrosion in sea water, with compound (3) identified as the best inhibitor among the series (Ahmed, Kubba, & Al-Majidi, 2018).
Antimicrobial and Antifertility Activity
7-methyl-6-nitro-1H-indole-2,3-dione, as part of sulfur-containing Schiff base complexes of Iron(III) and Lead(II), has been explored for its antimicrobial activity. These complexes exhibit antibacterial and antifungal activities against various pathogenic strains. Additionally, some of these complexes have been screened for antifertility activity (Malik, Kumari, Chauhan, & Sharma, 2010).
Antituberculosis Activity
Indole-2,3-dione derivatives, closely related to 7-methyl-6-nitro-1H-indole-2,3-dione, have been synthesized and tested for their antituberculosis activity. Certain derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Ozbey, Kovalishyn, & Dimoglo, 2007).
Selective Optical Chemosensors
1H-Indole-2,3-dione, closely related to 7-methyl-6-nitro-1H-indole-2,3-dione, has been studied for its application as a selective optical chemosensor for Fe3+ ions. It demonstrates high sensing capability and selectivity for Fe3+ ions through the enhancement of absorption peaks in the ultraviolet region (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .
Mechanism of Action
Target of Action
7-Methyl-6-Nitro-1H-Indole-2,3-Dione is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
7-methyl-6-nitro-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFJUOXGHWKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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